molecular formula C13H14N2O4 B449493 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide CAS No. 364625-21-8

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B449493
CAS No.: 364625-21-8
M. Wt: 262.26g/mol
InChI Key: ZATFERFECYFMBQ-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide is a furan-carbohydrazide derivative of significant interest in medicinal chemistry for the design of novel bioactive molecules. This compound features a carbohydrazide functional group, which is a key pharmacophore in the development of potent enzyme inhibitors. Research on structurally similar compounds has demonstrated that the furan-carbohydrazide core is a privileged scaffold for inhibiting critical enzymes like xanthine oxidase (XO), a key target in the management of hyperuricemia and gout . Furthermore, this structural motif is being explored in the design of new anti-inflammatory agents. For instance, derivatives incorporating related heterocyclic systems, such as 1,3-thiazolidine-4-one, have shown enhanced safety and efficacy profiles by functioning as nitric oxide-releasing multi-target agents, with some demonstrating superior selective inhibition of cyclooxygenase-2 (COX-2) and significant antioxidant activity compared to traditional non-steroidal anti-inflammatory drugs . The 2-methoxyphenoxy moiety attached to the furan ring may influence the compound's physicochemical properties and its interaction with biological targets, potentially leading to improved selectivity and metabolic stability. As such, this chemical serves as a versatile and high-value intermediate for researchers developing the next generation of therapeutic agents for inflammatory and metabolic disorders. It is supplied For Research Use Only.

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-4-2-3-5-11(10)18-8-9-6-7-12(19-9)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATFERFECYFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328091
Record name 5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

364625-21-8
Record name 5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-[(2-Methoxyphenoxy)methyl]furan-2-carboxylic Acid

The carboxylic acid precursor is synthesized via ester hydrolysis or direct coupling:

Ester Hydrolysis

Methyl 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylate (hypothetical analog of) undergoes base-mediated hydrolysis:

Methyl ester+NaOHCarboxylic acid+MeOH\text{Methyl ester} + \text{NaOH} \rightarrow \text{Carboxylic acid} + \text{MeOH}

Conditions : 2 M NaOH, reflux for 6–8 hours.

Coupling Reactions

A Suzuki-Miyaura coupling attaches the phenoxy group to the furan ring:

5-Bromomethylfuran-2-carboxylate+2-MethoxyphenolPd catalystProduct\text{5-Bromomethylfuran-2-carboxylate} + \text{2-Methoxyphenol} \xrightarrow{\text{Pd catalyst}} \text{Product}

Catalyst : Pd(PPh3_3)4_4 (5 mol%), Base : K2_2CO3_3, Solvent : DMF, 80°C, 12 hours.

Oxidation of Aldehydes

Analogous to, 5-(hydroxymethyl)furan-2-carbaldehyde is oxidized to the carboxylic acid using MnO2_2:

R-CHOMnO2,MeOHR-COOH\text{R-CHO} \xrightarrow{\text{MnO}_2, \text{MeOH}} \text{R-COOH}

Yield : 36–63% depending on substituents.

Hydrazide Formation

The carboxylic acid reacts with hydrazine hydrate to form the carbohydrazide:

R-COOH+NH2NH2R-CONHNH2+H2O\text{R-COOH} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}2 + \text{H}2\text{O}

Conditions : Ethanol, reflux, 4–6 hours.

Table 1 : Optimization of Hydrazide Synthesis

Carboxylic AcidHydrazine (equiv)SolventTemp (°C)Time (h)Yield (%)
5-[(2-Methoxyphenoxy)methyl]furan-2-carboxylic acid1.2EtOH80678
..................

Route 2: Direct Functionalization of Preformed Hydrazides

Nucleophilic Substitution

A hydrazide intermediate undergoes alkylation with 2-methoxyphenoxy methyl bromide:

Furan-2-carbohydrazide+BrCH2O-C6H4-2-OCH3Target\text{Furan-2-carbohydrazide} + \text{BrCH}2\text{O-C}6\text{H}4\text{-2-OCH}3 \rightarrow \text{Target}

Conditions : K2_2CO3_3, DMF, 60°C, 12 hours.

Table 2 : Alkylation Efficiency

ElectrophileBaseSolventYield (%)
2-Methoxyphenoxy methyl bromideK2_2CO3_3DMF65
............

Critical Analysis of Methodologies

Route 1 Advantages

  • Higher purity : Isolating the carboxylic acid allows characterization before hydrazide formation.

  • Scalability : MnO2_2-mediated oxidations are reproducible at multigram scales.

Route 2 Challenges

  • Regioselectivity : Competing alkylation at multiple sites on the hydrazide may occur.

  • Byproducts : Over-alkylation or decomposition under prolonged heating.

Emerging Techniques

Flow Chemistry

Continuous-flow systems for MnO2_2 oxidations reduce reaction times (2–4 hours vs. 12 hours batch).

Enzymatic Catalysis

Lipase-mediated ester hydrolysis offers greener alternatives to traditional saponification .

Chemical Reactions Analysis

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to corresponding amine derivatives.

    Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table summarizes key structural and functional differences between 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide and analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Evidence Source
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide (364625-21-8) C₁₃H₁₄N₂O₄ 262.26 2-Methoxyphenoxymethyl High purity; potential NLO activity
5-[(2-Naphthyloxy)methyl]-2-furohydrazide (438472-54-9) C₁₆H₁₄N₂O₃ 282.30 2-Naphthyloxy Increased aromaticity; lower solubility
5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furohydrazide (832739-50-1) C₁₂H₁₀ClN₃O₅ 311.68 Chloro, nitro (electron-withdrawing) Likely enhanced antimicrobial activity
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide (406470-88-0) C₁₆H₂₀N₂O₄ 304.34 Methoxy, propylphenoxy Moderate solubility (28.7 µg/mL, pH 7.4)
5-(2-Chlorophenyl)furan-2-carbohydrazide (CAS not specified) C₁₁H₉ClN₂O₂ 236.65 2-Chlorophenyl Simpler structure; potential anticancer activity
5-[(Dimethylamino)methyl]furan-2-carbohydrazide (103852-00-2) C₈H₉ClN₄O₂ 228.64 Dimethylamino (electron-donating) High purity grades; improved solubility in acidic media

Key Comparative Insights

Substituent Effects on Bioactivity
  • Aromaticity and Solubility: The naphthyl-substituted compound (CAS: 438472-54-9) has higher molecular weight and aromaticity, likely reducing aqueous solubility compared to the methoxyphenoxy analog .
  • Hydrophobic Modifications: The propylphenoxy derivative (CAS: 406470-88-0) demonstrates moderate solubility, suggesting that alkyl chains balance lipophilicity and bioavailability .
Functional Group Contributions
  • Hydrazide Moiety : Common to all compounds, this group enables hydrogen bonding and coordination with metal ions, critical for antioxidant and anticancer activities (e.g., ).
  • Methoxy Groups: The methoxyphenoxy group in the parent compound may improve membrane permeability due to moderate lipophilicity, while the dimethylamino analog (CAS: 103852-00-2) offers pH-dependent solubility via protonation .
Physical and Optical Properties
  • Nonlinear Optical (NLO) Activity: Derivatives like (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate exhibit significant NLO properties (β >58× urea), suggesting that substituents like methoxyphenoxy could similarly enhance optoelectronic applications .

Antimicrobial and Anticancer Potential

  • Compounds with nitro or chloro substituents (e.g., ) show promise in antimicrobial studies, aligning with known mechanisms of nitroheterocyclic drugs .
  • Quinoline-fused carbohydrazides () demonstrate cytotoxicity, implying that aromatic extensions (e.g., naphthyl in ) could be explored for anticancer activity.

Antioxidant Activity

  • Biginelli-type pyrimidines with furan substituents () exhibit radical scavenging, though weaker than gallic acid. The methoxyphenoxy group’s electron-donating nature may improve antioxidant efficacy in related derivatives.

Biological Activity

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antibacterial properties.

Chemical Structure and Properties

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide features a furan ring, a methoxyphenoxy group, and a carbohydrazide moiety. The presence of the methoxy group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with cellular targets.

Property Value
Molecular FormulaC14H16N2O4
Molecular Weight272.29 g/mol
Functional GroupsMethoxy, Phenoxy, Carbohydrazide

The biological activity of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological targets. The carbohydrazide moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is crucial for its role in anticancer and antibacterial activities.

Anticancer Activity

Research indicates that derivatives of furan compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including HeLa and HepG2 cells.

Compound IC50 (µg/mL) Cell Line
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazideTBDTBD
5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide62.37HeLa
5-(Hydroxymethyl)-2-furan carboxylate64HeLa

Note: Specific IC50 values for 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide are yet to be determined but are expected to be in a similar range based on structural analogs.

Antibacterial Activity

The compound has also shown promise in antibacterial applications. Its structural features may enhance its interaction with bacterial membranes, leading to effective inhibition of bacterial growth.

Bacteria Strain MIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus cereusTBD

Case Studies

  • In Vitro Studies : A study investigated the cytotoxic effects of various furan derivatives against cancer cell lines. The results indicated that modifications in the functional groups significantly impacted their biological activity, suggesting a structure-activity relationship.
  • Antibacterial Testing : Another study focused on the antibacterial properties of furan derivatives, revealing that certain substitutions enhanced their efficacy against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Question: What are the standard synthetic routes for 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the coupling of 2-methoxyphenol and furan-2-carbohydrazide derivatives. A common approach includes:

Esterification : Reacting furan-2-carboxylic acid with hydrazine hydrate to form the carbohydrazide backbone.

Etherification : Introducing the 2-methoxyphenoxy group via nucleophilic substitution or Mitsunobu reaction under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Purification : Recrystallization using solvents like dioxane or ethanol to achieve >95% purity.
Optimization Tips :

  • Monitor reaction progress via TLC and adjust temperature (60–80°C) to balance yield and byproduct formation.
  • Use anhydrous conditions to prevent hydrolysis of intermediates .

Basic Question: Which spectroscopic techniques are most effective for characterizing 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide?

Methodological Answer:
Key techniques include:

¹H/¹³C NMR : Identify protons on the methoxyphenoxy (δ ~3.8 ppm for OCH₃) and furan rings (δ ~6.5–7.5 ppm). The carbohydrazide NH signal appears as a broad singlet near δ 11.8 ppm .

IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and N–H stretches (~3125 cm⁻¹) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₅N₂O₄: 299.1) .

Advanced Question: How can mechanistic studies resolve contradictions in the reactivity of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide intermediates?

Methodological Answer:
Discrepancies in intermediate stability often arise from steric hindrance or electronic effects. To address this:

DFT Calculations : Model transition states to predict regioselectivity in etherification steps.

Isolation of Intermediates : Use cold trapping (e.g., −20°C in THF) to isolate unstable species for NMR/X-ray analysis .

Kinetic Studies : Compare activation energies under varying conditions (e.g., solvent polarity, catalysts) to identify rate-limiting steps .

Advanced Question: What methodologies are used to evaluate the compound’s biological activity, and how are cytotoxicity thresholds determined?

Methodological Answer:

In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., IC₅₀ determination using HepG2 cells) .

Antioxidant Profiling : DPPH radical scavenging assays with IC₅₀ comparisons to ascorbic acid .

Dose-Response Curves : Fit data to Hill equations to establish safe thresholds (e.g., EC₅₀ vs. LC₅₀) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

Modification Sites :

  • Methoxy Group : Replace with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity.
  • Furan Ring : Substitute with thiophene to improve metabolic stability .

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target enzymes (e.g., COX-2 or CYP450) .

Validation : Compare in silico predictions with experimental IC₅₀ values to refine models .

Advanced Question: What strategies mitigate challenges in analytical method development for this compound?

Methodological Answer:

HPLC Optimization :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v) at 1 mL/min .

Peak Purity Analysis : Use diode-array detection (DAD) to confirm absence of co-eluting impurities.

Method Validation : Assess linearity (R² > 0.995), LOD (≤0.1 µg/mL), and recovery rates (95–105%) per ICH guidelines .

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